molecular formula C4H5FO2 B2398916 2-Fluoro-but-2-enoic acid CAS No. 2365-87-9; 383-85-7

2-Fluoro-but-2-enoic acid

Cat. No.: B2398916
CAS No.: 2365-87-9; 383-85-7
M. Wt: 104.08
InChI Key: LWCDSJZGNUDNCO-UHFFFAOYSA-N
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Description

It is characterized by the presence of a fluorine atom attached to a but-2-enoic acid moiety. The molecular formula of 2-Fluoro-but-2-enoic acid is C4H5FO2, and it has a molecular weight of 104.08 g/mol.

Preparation Methods

The synthesis of 2-Fluoro-but-2-enoic acid can be achieved through various synthetic routes. One common method involves the fluorination of but-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature. Industrial production methods may involve similar fluorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoro-but-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Fluoro-but-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive fluorine atom.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates, often involves this compound.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-but-2-enoic acid exerts its effects involves its reactive fluorine atom and the vinyl group. These functional groups can interact with various molecular targets, such as enzymes and proteins, leading to modifications in their activity or structure. The specific pathways involved depend on the context of the research or application .

Comparison with Similar Compounds

2-Fluoro-but-2-enoic acid can be compared with other similar compounds, such as:

    2-Chlorobut-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromobut-2-enoic acid: Similar structure but with a bromine atom instead of fluorine.

    2-Iodobut-2-enoic acid: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the properties imparted by the fluorine atom, such as increased reactivity and potential for specific interactions with biological targets .

Properties

IUPAC Name

(Z)-2-fluorobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDSJZGNUDNCO-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365-87-9
Record name 2-fluorobut-2-enoic acid
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